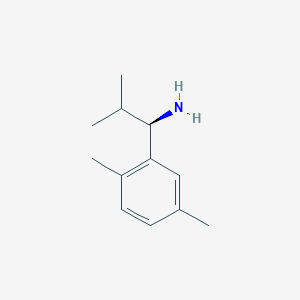
(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Amine Formation: The alcohol is then converted to the amine through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to a more reduced state, such as an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at the available positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2,5-Dimethylphenyl)pyrrolidine
- ®-2-(2,5-Dimethylphenyl)piperidine
Uniqueness
®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the position of the methyl groups on the phenyl ring and the presence of the amine group. These structural differences can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m1/s1 |
Clé InChI |
DLXAMPFNLVUCGO-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)[C@@H](C(C)C)N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)


![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
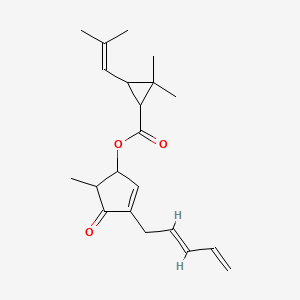
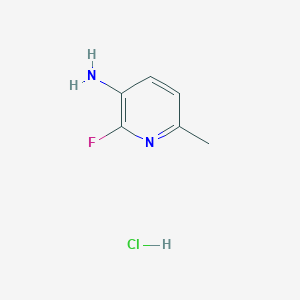

![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)

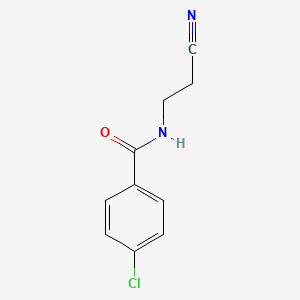
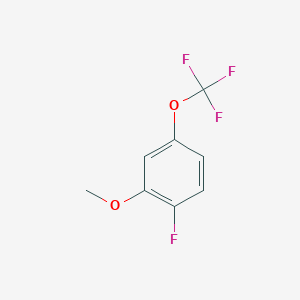
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)
![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)
